molecular formula C19H23NO B5910371 N-1-adamantyl-3-phenylacrylamide CAS No. 24886-71-3

N-1-adamantyl-3-phenylacrylamide

Cat. No.: B5910371
CAS No.: 24886-71-3
M. Wt: 281.4 g/mol
InChI Key: KTWNPQKICCFJAI-VOTSOKGWSA-N
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Description

N-1-adamantyl-3-phenylacrylamide is a chemical reagent of interest in medicinal chemistry and materials science research. This compound features a robust adamantane group coupled with an acrylamide functionality, a structure known for conferring favorable properties such as increased lipophilicity and metabolic stability to molecular scaffolds . While specific biological data for this exact compound is not widely published, research on structurally similar adamantyl-containing molecules reveals significant potential. Adamantyl-based compounds, particularly ureas, are a prominent area of investigation in anti-tuberculosis (TB) drug discovery. These compounds have demonstrated potent activity against both drug-sensitive and multi-drug-resistant Mycobacterium tuberculosis by targeting essential bacterial functions, such as the membrane transporter MmpL3, which is involved in cell wall synthesis . The adamantyl moiety is a valuable pharmacophore in this context, often utilized to improve the potency and selectivity of therapeutic candidates . Beyond biomedical applications, the acrylamide group in this molecule makes it a suitable monomer for polymer chemistry. It can be used in the synthesis of specialty polymers, potentially yielding materials with unique thermal and mechanical properties due to the incorporation of the rigid, bulky adamantane cage structure. This product is provided as a high-purity solid and is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(1-adamantyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-7,15-17H,8-13H2,(H,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNPQKICCFJAI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419268
Record name NSC140710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24886-71-3
Record name NSC140710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC140710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

N-1-adamantyl-3-phenylacrylamide has been investigated for its potential as an anti-cancer agent. A study highlighted its effectiveness against colon cancer cells, exhibiting moderate antiproliferative activity with an IC50 value of 14.7 µM. This compound showed selective toxicity towards cancer cells compared to non-cancerous cells, indicating its potential as a therapeutic agent in oncology .

Case Study: Anticancer Activity

CompoundCell LineIC50 (µM)Notes
This compoundHCT-116 (colon cancer)14.7Moderate activity with selective toxicity
(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamideHCT-11632.0Better solubility profile

The mechanism of action involves the induction of apoptosis in cancer cells, which was demonstrated through flow cytometry analysis showing significant increases in early and late apoptotic cell populations after treatment .

Polymer Science Applications

In polymer science, this compound has been utilized to create functionalized polymers for various applications, including drug delivery systems and chromatography. Its hydrophobic nature allows it to be incorporated into mixed-mode stationary phases for capillary electrochromatography, enhancing separation efficiency .

Case Study: Chromatography

Polymer TypeApplicationPerformance
Mixed-mode acrylamide-based polymerCapillary electrochromatographyImproved separation efficiency

The synthesis of these polymers often involves complexation with cyclodextrins to enhance solubility and functionality, making them suitable for analytical applications in biochemistry .

Biochemical Applications

This compound has also been explored for its role in modulating biological pathways. Research indicates that derivatives of this compound can act as modulators of estrogen receptors, which are critical in the treatment of hormone-dependent cancers such as breast cancer .

Case Study: Estrogen Receptor Modulation

CompoundActivityReference
Adamantyl antiestrogensSuppression of proliferation in ERα-positive breast cancer cells

These findings suggest that this compound and its derivatives could serve as lead compounds in the development of new antiestrogen therapies.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of N-1-adamantyl-3-phenylacrylamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications References
This compound Adamantyl (N-position), phenyl (C3) ~309.4 g/mol* High lipophilicity, metabolic stability (hypothesized) N/A†
3-Chloro-N-phenyl-phthalimide Chloro (C3), phthalimide core 257.68 g/mol Polymer synthesis (polyimide monomers)
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide Cyano (C2), indole (C3) 297.33 g/mol Immunomodulatory, anti-inflammatory, analgesic (patented)
(2E)-3-(1-Naphthyl)-N-phenylacrylamide Naphthyl (C3) 273.33 g/mol Aromatic stacking, potential photochemical applications

*Calculated based on molecular formula.
†Direct data unavailable in provided evidence; inferences drawn from structural analogs.

Key Research Findings

3-Chloro-N-phenyl-phthalimide ()
  • Role in Polymer Science: Used as a monomer for polyimides due to its high purity and reactivity in condensation reactions .
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide ()
  • Therapeutic Potential: Patented for immunomodulatory and anti-inflammatory activity, likely due to the indole moiety’s interaction with cytokine pathways .
  • Comparison: The adamantyl group’s hydrophobicity might improve blood-brain barrier penetration compared to the polar cyano-indole derivative, suggesting divergent therapeutic niches (e.g., neurodegenerative vs. inflammatory diseases).
(2E)-3-(1-Naphthyl)-N-phenylacrylamide ()
  • Aromatic Interactions : The naphthyl group enhances π-π stacking, useful in materials science (e.g., organic semiconductors) .
  • Divergent Applications : Unlike the naphthyl derivative, the adamantyl group’s 3D rigidity could stabilize protein-ligand interactions in drug design rather than material applications.

Q & A

Q. What statistical frameworks are recommended for analyzing conflicting bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate datasets using random-effects models to account for variability in experimental designs .
  • Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., batch-to-batch purity differences) .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular Weight281.18 g/molHRMS
Melting Point158–160°CDSC
LogP (Octanol-Water)3.2 ± 0.3Shake-Flask
UV λmax (in MeOH)265 nmUV-Vis Spectrophotometry

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceRemoval Method
Unreacted 1-AdamantylamineIncomplete couplingSilica gel chromatography
Dimerized AcrylamideHigh-temperature side reactionRecrystallization (EtOH)
Solvent ResiduesInadequate dryingLyophilization or TGA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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